molecular formula C10H10BrNO B1290140 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 3951-89-1

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B1290140
CAS RN: 3951-89-1
M. Wt: 240.1 g/mol
InChI Key: XIFKOJPBXZKSAZ-UHFFFAOYSA-N
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Description

The compound 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a brominated heterocyclic compound that is structurally related to various benzodiazepines and benztriazepines. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The related compounds have been synthesized and analyzed using different techniques such as X-ray crystallography, IR spectroscopy, and have been modified by substituting different alkyl groups or forming complexes with metals like copper(II) .

Synthesis Analysis

The synthesis of related benzodiazepine compounds involves the treatment of precursor molecules with different reagents to introduce various substituents. For instance, the treatment of a hydroxy benzodiazepine with methyl or hexyl tosylate resulted in the formation of methyl and hexyl-substituted benzodiazepines . Another method involved the thermolysis of a semicarbazone derivative to obtain a benztriazepine compound . Additionally, the reaction of an enantiomerically pure benzodiazepine with CuCl2 in ethanol and dichloromethane led to the formation of a copper(II) complex .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using X-ray crystallography. The crystallographic studies revealed that the central benzodiazepine ring can adopt a characteristic boat conformation. The presence of different substituents and the formation of metal complexes can lead to variations in the molecular conformation and the overall crystal packing. For example, the introduction of a hexyl group resulted in a significant change in the conformation of the central molecular fragment . The copper(II) complex displayed a slightly distorted trigonal bipyramid coordination geometry .

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions has been studied. The formation of the copper(II) complex indicated that the benzodiazepine ligand can coordinate to metal ions through azometine nitrogen atoms and lactam oxygen, leading to the formation of an infinite chain of complex molecules in the crystal . The nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, has also been analyzed and found to influence the assembly mode in the crystal .

Physical and Chemical Properties Analysis

The physical properties, such as the unit cell dimensions and space group of a related compound, 7-bromo-2,3-dihydro-1,4-benzoxazepin-5(4H)-one, have been determined through X-ray structural studies. The crystals were described as pale yellow elongated plates with a monoclinic unit cell . The nature of hydrogen bonds in both solution and crystalline states has been determined using IR spectroscopy and X-ray crystallography, which is crucial for understanding the compound's solubility and stability .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFKOJPBXZKSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624880
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

CAS RN

3951-89-1
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
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